molecular formula C42H31NP2 B12977246 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole

3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole

Katalognummer: B12977246
Molekulargewicht: 611.6 g/mol
InChI-Schlüssel: QSQTUTCZMKBSBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole is a complex organic compound that features both phosphine and carbazole functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole typically involves multi-step organic reactions. One common method includes the reaction of carbazole with diphenylphosphine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to alter its electronic properties.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.

    Industry: Used in catalysis for various chemical reactions, including cross-coupling reactions and polymerization processes.

Wirkmechanismus

The mechanism by which 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole exerts its effects is primarily through its role as a ligand. The phosphine groups can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The carbazole moiety provides additional stability and electronic properties that enhance the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in coordination chemistry.

    Triphenylphosphine: Another common phosphine ligand with similar coordination properties.

    Sodium diphenylphosphinobenzene-3-sulfonate: A water-soluble phosphine ligand used in catalysis.

Uniqueness

3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole is unique due to the presence of both phosphine and carbazole groups, which provide a combination of stability, electronic properties, and reactivity that is not commonly found in other ligands. This makes it particularly valuable in specialized applications where these properties are required.

Eigenschaften

Molekularformel

C42H31NP2

Molekulargewicht

611.6 g/mol

IUPAC-Name

[4-(3-diphenylphosphanylcarbazol-9-yl)phenyl]-diphenylphosphane

InChI

InChI=1S/C42H31NP2/c1-5-15-33(16-6-1)44(34-17-7-2-8-18-34)37-27-25-32(26-28-37)43-41-24-14-13-23-39(41)40-31-38(29-30-42(40)43)45(35-19-9-3-10-20-35)36-21-11-4-12-22-36/h1-31H

InChI-Schlüssel

QSQTUTCZMKBSBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C84

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.